

2-(2-Bromoacetyl)benzonitrile CAS number 683274-86-4 characterization data

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Compound of Interest

Compound Name: 2-(2-Bromoacetyl)benzonitrile

Cat. No.: B1603220

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An In-Depth Technical Guide to the Characterization of **2-(2-Bromoacetyl)benzonitrile**

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of **2-(2-Bromoacetyl)benzonitrile**

2-(2-Bromoacetyl)benzonitrile (CAS Number: 683274-86-4) is a bifunctional organic molecule of significant interest in medicinal chemistry and synthetic organic chemistry.^[1] As an α -bromoketone, it serves as a potent electrophile, readily undergoing alkylation reactions with a variety of nucleophiles. The presence of an ortho-disposed nitrile group on the aromatic ring introduces unique steric and electronic properties compared to its isomers, influencing its reactivity and making it a valuable building block for the synthesis of complex heterocyclic scaffolds.^[1] Its utility has been noted in the preparation of heteroarylamine and heterocyclamine compounds, which are classes of molecules often explored for the treatment of metabolic diseases.^[1]

This guide provides a comprehensive overview of the essential analytical techniques required to confirm the identity, purity, and structural integrity of **2-(2-Bromoacetyl)benzonitrile**. While publicly available experimental spectra for this specific isomer are limited, this document outlines the theoretically predicted data and provides robust, field-proven protocols for its empirical validation.

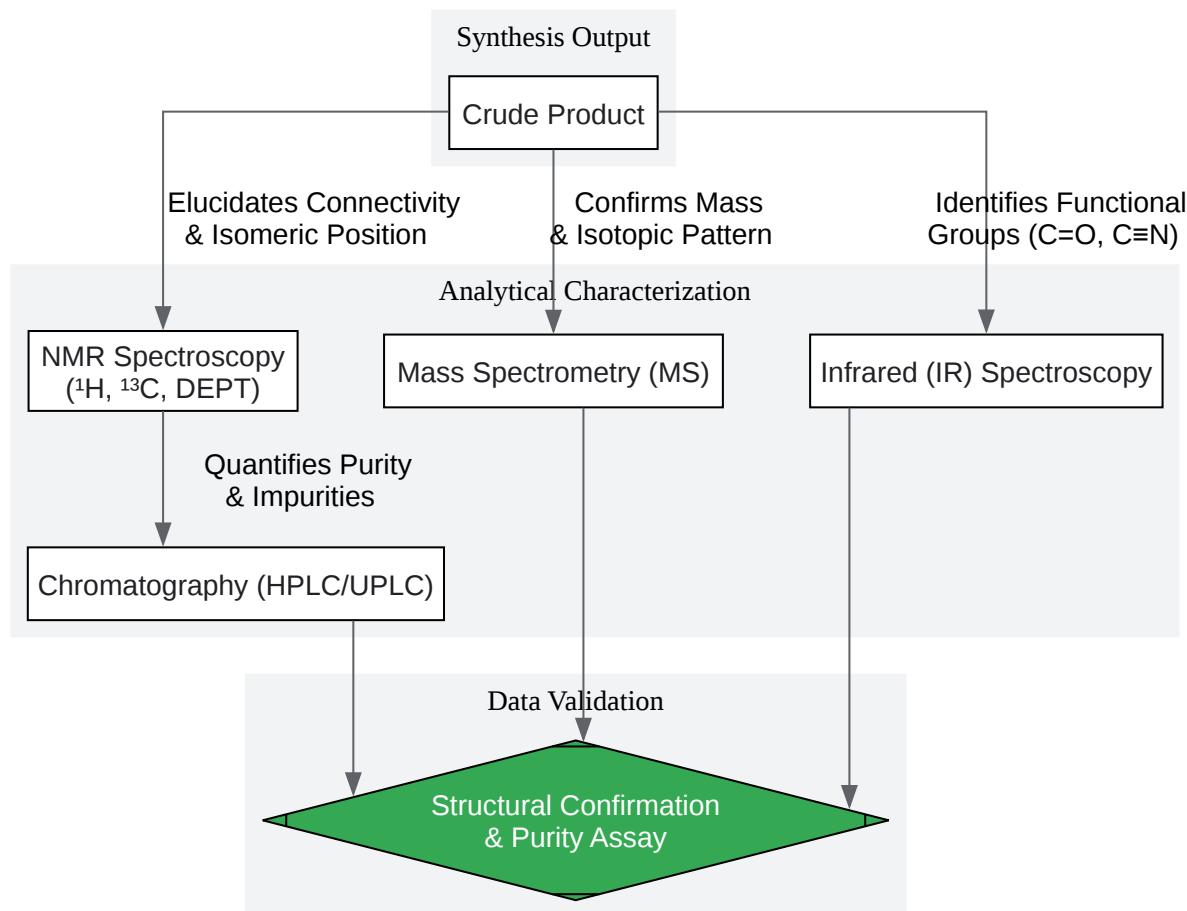
Physicochemical & Structural Properties

A precise understanding of the fundamental properties of a compound is the bedrock of its application in research and development. Key identifiers and computed properties for **2-(2-Bromoacetyl)benzonitrile** are summarized below.[\[2\]](#)

Property	Value	Source
CAS Number	683274-86-4	PubChem [2]
Molecular Formula	C ₉ H ₆ BrNO	PubChem [2]
Molecular Weight	224.05 g/mol	PubChem [2]
Monoisotopic Mass	222.96328 Da	PubChem [2]
IUPAC Name	2-(2-bromoacetyl)benzonitrile	PubChem [2]
Physical Form	Solid	Sigma-Aldrich [3]
Purity (Typical)	≥95%	Sigma-Aldrich, 2a biotech [3] [4]

Structural Elucidation Workflow

The definitive characterization of **2-(2-Bromoacetyl)benzonitrile** relies on a synergistic application of multiple analytical techniques. The logical flow is designed to provide orthogonal data points, each validating the others, to build an unassailable structural proof.



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Caption: Workflow for structural confirmation of the target compound.

Spectroscopic Characterization: Predicted Data & Protocols

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is the first-line technique to confirm the molecular weight and elemental composition. For a bromine-containing compound, the most critical diagnostic feature is the isotopic pattern. Bromine has two stable isotopes, ^{79}Br (~50.7%) and ^{81}Br (~49.3%), which results in two molecular ion peaks (M and $M+2$) of nearly equal intensity. This provides an unmistakable signature.

Predicted Mass Spectrum:

- **Molecular Ion (M^+):** Expect a doublet of peaks at $m/z \approx 223$ (for $\text{C}_9\text{H}_6^{79}\text{BrNO}$) and $m/z \approx 225$ (for $\text{C}_9\text{H}_6^{81}\text{BrNO}$) in a ~1:1 ratio.
- **Key Fragments:** Fragmentation would likely involve the loss of the bromine atom ($\bullet\text{Br}$) or the bromoacetyl group ($\bullet\text{CH}_2\text{Br}$).
 - $[\text{M} - \text{Br}]^+$: $m/z \approx 144$
 - $[\text{M} - \text{COCH}_2\text{Br}]^+$: $m/z \approx 102$ (benzonitrile fragment)

Protocol for Electrospray Ionization (ESI-MS):

- **Sample Preparation:** Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
- **Instrument Setup:**
 - **Ionization Mode:** Positive ESI.
 - **Infusion:** Infuse the sample solution directly into the source at a flow rate of 5-10 $\mu\text{L}/\text{min}$.
 - **Mass Range:** Scan from m/z 50 to 400.
 - **Capillary Voltage:** ~3.5 kV.
 - **Source Temperature:** 120-150 °C.
- **Data Acquisition:** Acquire data for 1-2 minutes and average the scans to obtain a high-quality spectrum. Verify the ~1:1 isotopic pattern for the molecular ion.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and non-destructive method to verify the presence of key functional groups. The diagnostic value for this molecule lies in the sharp, characteristic absorbances of the nitrile (C≡N) and ketone (C=O) groups. Their positions provide electronic information; for instance, conjugation with the aromatic ring typically lowers the carbonyl stretching frequency.

Predicted IR Data:

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity	Rationale
Aromatic C-H Stretch	3100 - 3000	Medium-Weak	Characteristic of sp ² C-H bonds.
Nitrile (C≡N) Stretch	2230 - 2220	Strong, Sharp	Conjugation with the aromatic ring influences this position.[5]
Ketone (C=O) Stretch	1705 - 1685	Strong, Sharp	Conjugated aryl ketone.
Aromatic C=C Bending	1600 - 1450	Medium	Skeletal vibrations of the benzene ring.
Aliphatic C-H Stretch	2980 - 2850	Weak	Methylene (-CH ₂ -) group stretches.
C-Br Stretch	680 - 550	Medium-Strong	Characteristic for bromoalkanes.

Protocol for Attenuated Total Reflectance (ATR-IR):

- **Sample Preparation:** Place a small amount (a few milligrams) of the solid powder directly onto the ATR crystal (typically diamond or germanium).
- **Instrument Setup:**

- Ensure the ATR crystal is clean by taking a background scan (with no sample) and verifying a flat baseline.
- Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Scan Range: 4000 - 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.
- Analysis: Process the resulting spectrum by subtracting the background and labeling the key peaks corresponding to the nitrile and carbonyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for unambiguous structure elucidation, providing detailed information about the carbon-hydrogen framework and the specific isomeric arrangement (ortho, meta, or para). For **2-(2-bromoacetyl)benzonitrile**, ^1H NMR will reveal the environment of the aromatic and methylene protons, while ^{13}C NMR will confirm the carbon count and types.

The aromatic region will be complex due to the ortho-substitution pattern, leading to four distinct, coupled multiplets. The methylene protons adjacent to the bromine and carbonyl groups will appear as a singlet.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~ 7.9 - 7.5 (4H)	Multiplets (m)	4H	Ar-H	The aromatic protons will be deshielded by the electron-withdrawing acetyl and nitrile groups. The ortho-substitution breaks the symmetry, resulting in four distinct signals that will show complex splitting patterns (e.g., ddd, td).
~ 4.5 - 4.3 (2H)	Singlet (s)	2H	-CO-CH ₂ -Br	The methylene protons are adjacent to two strong electron-withdrawing groups (carbonyl and bromine), shifting them significantly downfield.

Chemical Shift (δ , ppm)	Assignment	Rationale
~ 190	C=O	Typical chemical shift for an aryl ketone carbonyl carbon.
~ 135 - 125 (6C)	Ar-C	Aromatic carbons will appear in this region. Expect six distinct signals due to the lack of symmetry. The carbon attached to the nitrile (ipso-carbon) will be shifted.
~ 118	C≡N	Characteristic chemical shift for a nitrile carbon.
~ 30	-CO-CH ₂ -Br	The aliphatic carbon is deshielded by both the carbonyl and bromine atoms.

Protocol for NMR Sample Preparation and Acquisition:

- Sample Preparation: Accurately weigh 10-20 mg of the compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
- ^1H NMR Acquisition:
 - Lock and shim the instrument on the CDCl_3 signal.
 - Acquire the spectrum with a 90° pulse, a relaxation delay of at least 2 seconds, and 16-32 scans.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum. Due to the longer relaxation times of quaternary carbons, use a relaxation delay of 5-10 seconds and accumulate a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

- Data Processing: Process the FID (Free Induction Decay) with an appropriate line broadening factor, Fourier transform, phase correct, and calibrate the spectrum to the TMS signal (0.00 ppm). Integrate the ^1H signals and pick all peaks in both spectra.

Safety & Handling

As a Senior Application Scientist, it is imperative to emphasize safety. α -Bromoketones are potent lachrymators and alkylating agents. They should be handled with extreme caution in a well-ventilated chemical fume hood.

- Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and nitrile gloves.
- Handling: Avoid inhalation of dust and contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and nucleophiles.

Conclusion

The analytical workflow described herein provides a robust framework for the comprehensive characterization of **2-(2-Bromoacetyl)benzonitrile**. By integrating data from Mass Spectrometry, IR Spectroscopy, and multinuclear NMR, researchers can unequivocally confirm the structure, verify the isomeric purity, and establish a reliable analytical profile for this important synthetic intermediate. This self-validating system of orthogonal techniques ensures the high degree of scientific integrity required for advanced research and drug development applications.

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